molecular formula C16H15BrO B12926078 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene

3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene

Cat. No.: B12926078
M. Wt: 303.19 g/mol
InChI Key: ZJIWMLHQGJEFSF-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C16H15BrO and a molecular weight of 303.19 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, methoxy, and dimethyl groups attached to the fluorene core.

Preparation Methods

The synthesis of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene followed by methoxylation. The reaction conditions often require the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The methoxylation step can be achieved using methanol and a base such as sodium methoxide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene is primarily related to its ability to participate in π-electron conjugation and electron delocalization. These properties make it an effective material for use in electronic and photonic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes .

Comparison with Similar Compounds

3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its functional groups and resulting properties.

Properties

Molecular Formula

C16H15BrO

Molecular Weight

303.19 g/mol

IUPAC Name

3-bromo-2-methoxy-9,9-dimethylfluorene

InChI

InChI=1S/C16H15BrO/c1-16(2)12-7-5-4-6-10(12)11-8-14(17)15(18-3)9-13(11)16/h4-9H,1-3H3

InChI Key

ZJIWMLHQGJEFSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC(=C(C=C31)OC)Br)C

Origin of Product

United States

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